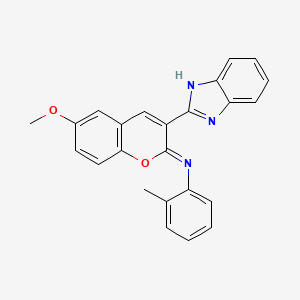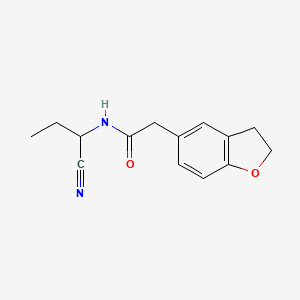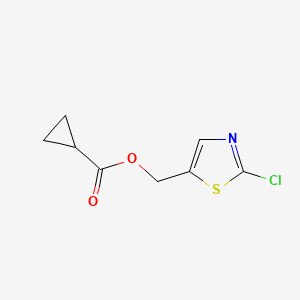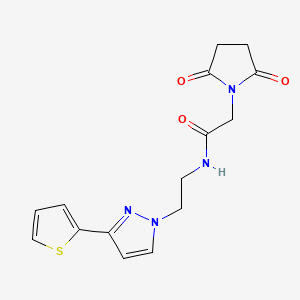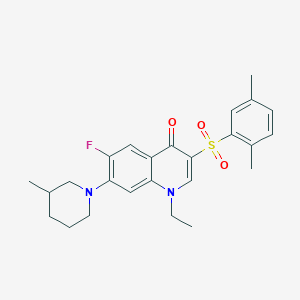
5-Formylfuran-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formylfuran-3-sulfonamide is a chemical compound with the CAS Number: 2230804-38-1 . It has a molecular weight of 175.16 . The IUPAC name for this compound is also this compound . It is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C5H5NO4S/c6-11(8,9)5-1-4(2-7)10-3-5/h1-3H,(H2,6,8,9) . Density functional theory (DFT) is a computational method frequently employed for theoretical simulation of an organic compound’s electronic structure .Chemical Reactions Analysis
Sulfonamides, such as this compound, can undergo a variety of chemical reactions. For instance, they can be used in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .Physical And Chemical Properties Analysis
This compound is a powder . The solid forms of sulfonamides often display different mechanical, thermal, and physicochemical properties that can influence the bioavailability and stability of the drugs .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Chromone Containing Sulfonamides as Potent Carbonic Anhydrase Inhibitors
Sulfonamide derivatives incorporating substituted 3-formylchromone moieties have been investigated for their inhibition against human carbonic anhydrase isoforms I, II, and VI. These studies have identified such sulfonamides as effective inhibitors, with potential applications in discovering novel carbonic anhydrase inhibitors for therapeutic use (Ekinci et al., 2012).
Antibacterial Activity
Synthesis and Antibacterial Activity of Sulfonamide Derivatives
Research on 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives has demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings highlight the potential of sulfonamide derivatives in developing new antibacterial agents (Gadad et al., 2000).
Analytical Chemistry Applications
Evaluation of Ionic Liquids Supported on Silica as a Sorbent for Sulfonamides Determination
The use of ionic liquids immobilized on silica surfaces has been evaluated for the solid-phase extraction and determination of sulfonamides in bovine milk samples. This approach highlights the role of sulfonamide derivatives in enhancing analytical methodologies for detecting antibiotic residues in food products (Silva & Lanças, 2018).
Tautomeric Behavior Investigation
Investigation of Tautomeric Behavior of Sulfonamide Derivatives
A study on the tautomeric forms of sulfonamide derivatives using spectroscopic methods suggests their potential application in understanding the structural and functional relationships in bioorganic and medicinal chemistry, which is crucial for drug design (Erturk et al., 2016).
Anticancer and Antiviral Applications
Anticancer and Antiviral Sulfonamides
Sulfonamide compounds have shown substantial antitumor activity in vitro and in vivo. These compounds have been investigated for their potential in treating various types of cancer, highlighting the versatility of sulfonamides in drug development for anticancer and antiviral therapies (Scozzafava et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of 5-Formylfuran-3-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .
Mode of Action
this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the active site of the enzyme, thereby preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and multiplication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid metabolism cycle . Folic acid is essential for the synthesis of nucleic acids in bacteria. By inhibiting its production, this compound disrupts DNA replication, transcription, and cell division, leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential component for bacterial growth, this compound effectively halts the life cycle of the bacteria, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the absorption and distribution of the drug. More research is needed to fully understand the influence of environmental factors on the action of this compound.
Safety and Hazards
Direcciones Futuras
The future directions of research on sulfonamides like 5-Formylfuran-3-sulfonamide could involve exploring new synthesis methods, investigating their potential uses in various applications, and studying their environmental impact . Additionally, the development of new sulfonamide derivatives could lead to the discovery of compounds with improved properties and efficacy .
Análisis Bioquímico
Biochemical Properties
5-Formylfuran-3-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities. It interacts with various enzymes, proteins, and other biomolecules, playing a role in diverse biochemical reactions
Cellular Effects
They can influence cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfonamides typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It has been suggested that it may be involved in a reaction with L-alanine .
Propiedades
IUPAC Name |
5-formylfuran-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c6-11(8,9)5-1-4(2-7)10-3-5/h1-3H,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNKAEVNNWRKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1S(=O)(=O)N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2967558.png)
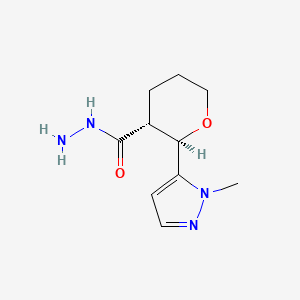
![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)
![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)

